
(1S)-1-(3-nitrophenyl)propan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-(3-nitrophenyl)propan-1-amine is an organic compound characterized by the presence of a nitrophenyl group attached to a propan-1-amine backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(3-nitrophenyl)propan-1-amine typically involves the nitration of a suitable precursor followed by amination. One common method involves the nitration of 1-phenylpropan-1-amine to introduce the nitro group at the meta position. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and amination processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
(1S)-1-(3-nitrophenyl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different amines.
Substitution: The nitro group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like platinum or palladium.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like sodium hydroxide or other strong bases are employed.
Major Products Formed
Oxidation: Formation of amino derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted phenylpropanamines.
Wissenschaftliche Forschungsanwendungen
(1S)-1-(3-nitrophenyl)propan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-(3-nitrophenyl)propan-1-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, depending on the specific pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S)-1-(4-nitrophenyl)propan-1-amine: Similar structure but with the nitro group at the para position.
(1S)-1-(2-nitrophenyl)propan-1-amine: Similar structure but with the nitro group at the ortho position.
Uniqueness
(1S)-1-(3-nitrophenyl)propan-1-amine is unique due to the position of the nitro group, which influences its chemical reactivity and biological interactions. This positional isomerism can lead to different properties and applications compared to its ortho and para counterparts.
Eigenschaften
CAS-Nummer |
874098-11-0 |
|---|---|
Molekularformel |
C9H12N2O2 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
(1S)-1-(3-nitrophenyl)propan-1-amine |
InChI |
InChI=1S/C9H12N2O2/c1-2-9(10)7-4-3-5-8(6-7)11(12)13/h3-6,9H,2,10H2,1H3/t9-/m0/s1 |
InChI-Schlüssel |
ONWQSIRAWSRGBH-VIFPVBQESA-N |
Isomerische SMILES |
CC[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N |
Kanonische SMILES |
CCC(C1=CC(=CC=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5,7-Dimethyl[1,2,4]triazolo[1,5-c]pyrimidine-2-sulfonyl chloride](/img/structure/B13092144.png)

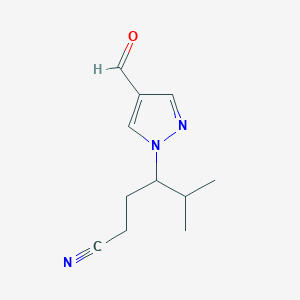
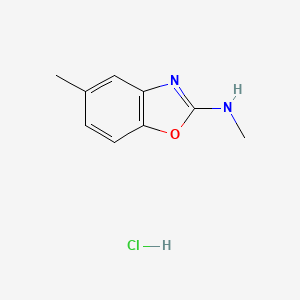

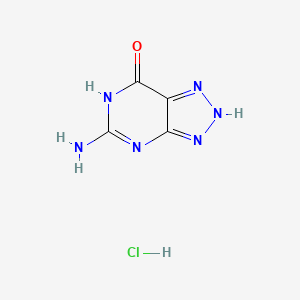
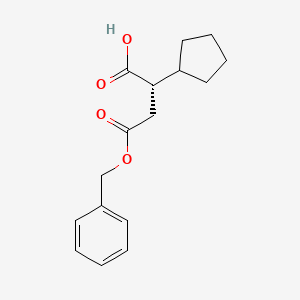
![7-Phenyl-8-(prop-2-yn-1-yl)[1,2,4]triazolo[1,5-c]pyrimidin-5-amine](/img/structure/B13092190.png)

![3-[2-(Pyridin-4-yl)ethyl]morpholine](/img/structure/B13092201.png)
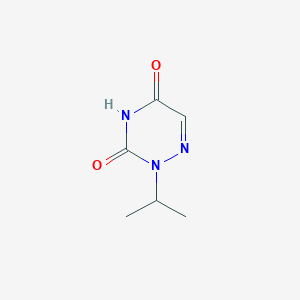
![4-Chloro-2,6-dimethyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B13092216.png)
![5-chloro-2-(2-hydroxyethyl)-2H-benzo[f]isoindole-4,9-dione](/img/structure/B13092224.png)
